molecular formula C13H21N5O2S B2414598 5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine CAS No. 1797812-53-3

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2414598
CAS No.: 1797812-53-3
M. Wt: 311.4
InChI Key: CUTRNQMYTXWHFE-UHFFFAOYSA-N
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Description

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a chemical compound for research applications. Piperazine derivatives are a privileged scaffold in medicinal chemistry, known to contribute to a wide spectrum of pharmacological activities. The distinct structural features of this molecule, including the piperazine ring with a methylsulfonyl group and the pyrrolidinyl-substituted pyridazine core, make it a candidate for investigation in various therapeutic areas. Piperazine-based compounds have demonstrated significant potential as anticancer agents, exemplified by the highly potent and selective PI3Kα inhibitor CYH33, which is being investigated for the treatment of advanced solid tumors . Furthermore, piperazine sulfonamide derivatives have been identified as potent and selective inhibitors of biological targets such as the Aedes aegypti Kir1 channel, showing promise as novel mosquitocides . The broader pharmacological relevance of the piperazine scaffold is underscored by its presence in numerous FDA-approved drugs and its documented activities, including antiviral, antibacterial, and antidepressant effects . Researchers may explore this specific compound for its potential as a kinase inhibitor, an ion channel modulator, or in other target-based screening campaigns. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5-(4-methylsulfonylpiperazin-1-yl)-3-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O2S/c1-21(19,20)18-8-6-16(7-9-18)12-10-13(15-14-11-12)17-4-2-3-5-17/h10-11H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTRNQMYTXWHFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC(=NN=C2)N3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrrolidine groups. The methylsulfonyl group is then added to the piperazine ring. The reaction conditions often involve the use of solvents like dichloromethane or dimethylformamide, and catalysts such as palladium on carbon or copper iodide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonamide and piperazine groups facilitate nucleophilic substitution, particularly at electrophilic positions. The methylsulfonyl (Ms) group enhances electrophilicity at the piperazine nitrogen, enabling reactions with nucleophiles.

Reaction Type Conditions Reagents Products References
AlkylationBasic conditions (NaOH)Alkyl halides (e.g., CH₃I)N-alkylated piperazine derivatives (e.g., 4-(alkylsulfonyl)piperazine)
ArylationPd catalysisAryl boronic acidsBiaryl derivatives via Suzuki-Miyaura coupling at the pyridazine C-6 position
Amine displacementDMF, 80°CPrimary/secondary aminesPiperazine ring substitution (e.g., 4-(aminopropyl)piperazine derivatives)

Key Insight : The Ms group activates the piperazine ring for SN2 reactions, while the pyridazine ring directs regioselectivity in cross-couplings.

Oxidation Reactions

Oxidation targets the piperazine and pyrrolidine moieties, often leading to ring-opening or hydroxylation.

Reaction Type Conditions Reagents Products References
Piperazine oxidationKMnO₄, acidic conditionsH₂SO₄Ring-opened sulfonic acid derivatives
Pyrrolidine oxidationRuO₂, H₂ONaIO₄Pyrrolidinone derivatives (e.g., 3-(2-oxopyrrolidin-1-yl)pyridazine)

Mechanistic Note : Oxidation of the piperazine ring proceeds via radical intermediates, confirmed by ESR studies.

Reduction Reactions

The pyridazine ring undergoes selective reduction under catalytic hydrogenation or borohydride conditions.

Reaction Type Conditions Reagents Products References
Pyridazine reductionH₂, Pd/CEthanol, 50°C1,4-dihydropyridazine derivatives
Sulfonamide reductionLiAlH₄THF, refluxDesulfonylated piperazine intermediates

Selectivity : The pyridazine ring is reduced preferentially over the pyrrolidine due to aromaticity loss.

Cross-Coupling Reactions

The pyridazine core participates in metal-catalyzed couplings, enabling structural diversification.

Reaction Type Conditions Reagents Products References
Suzuki couplingPd(PPh₃)₄, K₂CO₃Aryl boronic acids6-arylpyridazine derivatives (e.g., 6-phenyl-substituted analogs)
Buchwald-Hartwig aminationPd₂(dba)₃, XantphosPrimary aminesAminated pyridazines at C-2 or C-5 positions
Sonogashira couplingCuI, PdCl₂(PPh₃)₂Terminal alkynesAlkynylated derivatives (e.g., 6-ethynylpyridazine)

Efficiency : Suzuki couplings achieve >80% yields with electron-deficient aryl boronic acids .

Acid/Base-Mediated Reactions

The compound undergoes protonation/deprotonation, influencing its reactivity in aqueous media.

Reaction Type Conditions Reagents Products References
DeprotonationNaH, DMFElectrophiles (e.g., CO₂)Carboxylated derivatives at the pyridazine C-4 position
Acid-catalyzed hydrolysisHCl, refluxH₂OCleavage of the sulfonamide group to form piperazine and sulfonic acid

pH Sensitivity : The sulfonamide group hydrolyzes rapidly under strong acidic conditions (pH < 2).

Photochemical Reactions

UV irradiation induces unique reactivity in the pyridazine ring.

Reaction Type Conditions Reagents Products References
[4+2] CycloadditionUV light (254 nm)EthyleneBicyclic adducts (e.g., pyridazine-fused cyclohexene derivatives)

Limitation : Low yields (15–20%) due to competing decomposition pathways .

Scientific Research Applications

Pharmacological Activities

Research indicates that derivatives of pyridazine compounds, including 5-(4-(methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine, exhibit a range of pharmacological effects:

1. Analgesic Activity

  • Several studies have demonstrated that pyridazine derivatives possess significant analgesic properties. For instance, compounds with similar structures have shown efficacy in reducing pain without causing ulcerogenic side effects, making them suitable alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anti-inflammatory Effects

  • The compound has been associated with anti-inflammatory activities. Research has highlighted that certain pyridazinone derivatives can selectively inhibit cyclooxygenase enzymes (COX), providing potential therapeutic benefits for conditions like arthritis .

3. Cardiovascular Effects

  • Pyridazine derivatives have been studied for their cardiovascular benefits, including vasodilatory effects and positive inotropic activity. These properties suggest potential applications in treating heart diseases by improving cardiac contractility and reducing blood pressure .

4. Antidiabetic Potential

  • Some studies indicate that pyridazine derivatives can lower blood glucose levels in diabetic models, suggesting their potential as antidiabetic agents. Research on specific derivatives has shown promising results in managing blood sugar levels in both normal and diabetic rat models .

Case Study 1: Analgesic Efficacy

A study published in the South Asian Research Journal of Pharmaceutical Sciences investigated the analgesic properties of various pyridazine derivatives. The results showed that specific compounds exhibited analgesic effects comparable to morphine but with fewer side effects. The most potent compound was identified as having a significant impact on pain reduction without the common gastrointestinal issues associated with NSAIDs .

Case Study 2: Anti-inflammatory Activity

In another study focusing on anti-inflammatory activity, researchers synthesized a series of pyridazinone derivatives and evaluated their effects on inflammation models. One notable compound demonstrated selective COX-2 inhibition, leading to reduced inflammatory markers and improved safety profiles compared to traditional NSAIDs .

Data Table: Summary of Pharmacological Activities

Pharmacological ActivityDescriptionReferences
AnalgesicEffective pain relief with minimal side effects
Anti-inflammatorySelective COX inhibition reducing inflammation
CardiovascularPositive inotropic and vasodilatory effects
AntidiabeticBlood glucose lowering effects in diabetic models

Mechanism of Action

The mechanism of action of 5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound also features a piperazine ring and is used in similar applications.

    2-(1H-pyrazol-1-yl)pyridine: Another heterocyclic compound with potential medicinal applications.

Uniqueness

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds.

Biological Activity

5-(4-(Methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound can be represented by the following chemical structure:

C17H22N4O5S\text{C}_{17}\text{H}_{22}\text{N}_{4}\text{O}_{5}\text{S}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

  • Enzyme Inhibition : This compound has been studied for its inhibitory effects on specific enzymes, which play crucial roles in various metabolic pathways.
  • Receptor Modulation : It exhibits affinity for certain neurotransmitter receptors, influencing neurochemical signaling pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds that share structural similarities with this compound. For instance, compounds within the piperazine class have shown significant antiproliferative effects against various cancer cell lines. The IC50 values for these compounds typically range from 10 µM to 100 µM, indicating moderate to high potency in inhibiting cancer cell growth.

CompoundCancer Cell LineIC50 (µM)
AMDA-MB-23119.9
BOVCAR-375.3
CCOV31850.0

Neuropharmacological Effects

The compound's interaction with neurotransmitter receptors has been explored in several studies. It is known to modulate serotonin and dopamine receptors, which could lead to potential applications in treating psychiatric disorders.

Case Studies

  • Study on Anticancer Activity : A study evaluated the efficacy of piperazine derivatives against breast cancer cell lines. The results indicated that modifications to the piperazine moiety significantly enhanced anticancer activity, suggesting that similar modifications could be beneficial for this compound .
  • Neuropharmacological Study : Research on related compounds demonstrated their ability to bind selectively to serotonin receptors, showing potential for developing treatments for depression and anxiety disorders .

Research Findings

Several research articles have documented the synthesis and biological characterization of compounds related to this compound:

  • A study published in MDPI highlighted the synthesis pathways and biological evaluations of piperazine derivatives, emphasizing their anticancer and neuropharmacological properties .
  • Another investigation focused on the impact of structural modifications on the biological activity of piperazine-containing compounds, revealing insights into optimizing their efficacy .

Q & A

Q. What synthetic methodologies are recommended for preparing 5-(4-(methylsulfonyl)piperazin-1-yl)-3-(pyrrolidin-1-yl)pyridazine, and how is purity validated?

Synthesis typically involves multi-step functionalization of the pyridazine core. Piperazine and pyrrolidine moieties are introduced via nucleophilic substitution or coupling reactions. For example, alkylation of pyridazine intermediates with 4-(methylsulfonyl)piperazine derivatives under reflux in aprotic solvents (e.g., DMF or acetonitrile) is a common approach . Purity evaluation employs HPLC (C18 columns, UV detection at 254 nm) and TLC (silica gel plates with chloroform/methanol mixtures) for qualitative and quantitative assessment .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Advanced spectroscopic techniques are critical:

  • NMR : 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., methylsulfonyl group at δ ~3.0 ppm for 1H^1H) .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ peak matching theoretical mass).
  • X-ray Crystallography : Resolves spatial arrangement of the piperazine-pyrrolidine-pyridazine scaffold, as demonstrated for analogous pyridazine derivatives .

Q. What preliminary biological assays are suitable for screening this compound?

Initial screening should focus on:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Cytotoxicity : MTT assays using human cell lines (e.g., HEK293, HepG2) to assess IC50_{50} values .
  • Enzyme Inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based protocols) given structural similarity to kinase-targeting pyridazines .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfonyl group substitution) influence bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • Methylsulfonyl Group : Enhances metabolic stability and solubility. Replacement with bulkier sulfonamides may reduce membrane permeability .
  • Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size increases conformational flexibility, potentially improving target engagement .
  • Pyridazine Core : Fluorination at position 6 (if applicable) can modulate electronic properties and binding affinity . Quantitative SAR (QSAR) models using DFT calculations further predict substituent effects on activity .

Q. What experimental designs address contradictions in kinetic stability data across different solvents?

Contradictions in hydrolysis rates (e.g., acidic vs. basic conditions) require:

  • pH-Rate Profiling : Conduct kinetic studies in buffered solutions (pH 1–12) at 37°C, monitoring degradation via HPLC .
  • Solvent Polarity Analysis : Compare stability in polar aprotic (e.g., DMSO) vs. protic (e.g., ethanol) solvents to identify degradation pathways .
  • Isotope Labeling : Use deuterated solvents (e.g., D2_2O) to trace proton exchange mechanisms .

Q. What mechanistic insights explain its antiviral or anti-inflammatory activity?

Mechanistic studies involve:

  • Target Identification : Pull-down assays with biotinylated analogs to identify protein targets (e.g., viral proteases or NF-κB pathway components) .
  • Molecular Dynamics (MD) Simulations : Model interactions between the compound’s piperazine-pyrrolidine motif and active sites (e.g., SARS-CoV-2 main protease) .
  • Gene Expression Profiling : RNA-seq or qPCR to assess downregulation of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage models .

Methodological Considerations

  • Analytical Consistency : Cross-validate HPLC retention times with reference standards (e.g., USP-grade impurities) to avoid false positives .
  • Biological Replicates : Use ≥3 replicates in cytotoxicity assays to account for cell line variability .
  • Data Reproducibility : Adopt ICH guidelines for stability testing (e.g., Q1A(R2)) to ensure inter-lab consistency .

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